4-Iodo-gbr

Description

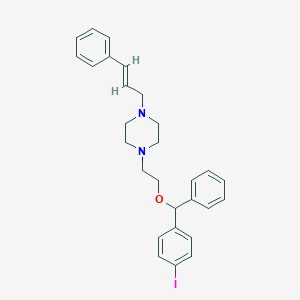

Structure

2D Structure

3D Structure

Properties

CAS No. |

148832-04-6 |

|---|---|

Molecular Formula |

C28H31IN2O |

Molecular Weight |

538.5 g/mol |

IUPAC Name |

1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |

InChI |

InChI=1S/C28H31IN2O/c29-27-15-13-26(14-16-27)28(25-11-5-2-6-12-25)32-23-22-31-20-18-30(19-21-31)17-7-10-24-8-3-1-4-9-24/h1-16,28H,17-23H2/b10-7+ |

InChI Key |

RPYALWQJEMCAKH-JXMROGBWSA-N |

SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)CC=CC4=CC=CC=C4 |

Isomeric SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)C/C=C/C4=CC=CC=C4 |

Canonical SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)CC=CC4=CC=CC=C4 |

Synonyms |

4-iodo-GBR |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 Iodo Gbr and Analogues

General Synthetic Routes to GBR Compounds

GBR compounds, such as GBR-12909, GBR-12935, and GBR-12783, are characterized by a 1,4-dialkylpiperazine structure with diphenylmethoxy or bis(fluorophenyl)methoxy substituents. General synthetic routes often involve convergent approaches, primarily focusing on the N-alkylation of piperazine (B1678402) derivatives. For instance, the synthesis of GBR-12909 typically involves a three-step convergent process aimed at high yield and purity, often eliminating chromatographic purifications. A key step can be the coupling reaction between N-(3-phenylpropyl)piperazine dihydrochloride (B599025) salt and 1-[bis(4-fluorophenyl)methoxy]-2-chloroethane nih.govfishersci.fi.

Another common approach involves N-alkylation of nipecotamide (B1220166) or 4-piperidone (B1582916) monohydrate HCl with appropriate alkylating agents, followed by reduction or reductive amination to form various GBR 12935 analogues nih.govacs.org. Modifications to the central diamine and aralkyl moieties have been explored to investigate their impact on cocaine binding and neurotransmitter reuptake nih.gov. The piperazine ring itself can be formed through reactions involving diamine moieties or by altering existing piperazine structures acs.org.

Specific Methodologies for the Introduction of Iodine at the 4-Position

The introduction of iodine at a specific position, particularly the 4-position of the GBR scaffold or its related aromatic rings, can be achieved through electrophilic or nucleophilic strategies.

Electrophilic iodination typically involves the reaction of an aromatic ring with an electrophilic iodine species (I⁺). Elemental iodine (I₂) itself is generally unreactive towards aromatic rings and requires an oxidizing agent to generate a more potent electrophile rsc.org. Common oxidizing agents include hydrogen peroxide (H₂O₂), copper salts (e.g., CuCl₂), chloramine-T, or potassium iodate/iodide in acidic conditions rsc.orgtocris.com. These agents oxidize iodide (I⁻) to an electrophilic iodonium (B1229267) species (I⁺) rsc.orgtocris.com. For example, 4-iodoanisole (B42571) can be synthesized by simultaneously adding sodium iodide and sodium hypochlorite (B82951) solutions to anisole, generating highly active iodine chloride in situ which then iodinates the aromatic substrate google.com.

While direct electrophilic iodination of the GBR piperazine ring itself is less common due to its aliphatic nature, the aromatic rings present in the GBR structure (e.g., the phenyl or fluorophenyl groups) are susceptible to such reactions. For instance, the synthesis of 4'-iodococaine (B1206927), a related dopamine (B1211576) transporter ligand, can involve iodination with iodine monochloride (ICl) acs.orgresearchgate.net. This method introduces iodine onto the aromatic moiety, which is structurally analogous to the aryl groups found in GBR compounds.

Nucleophilic substitution reactions, particularly Sɴ2 pathways, are highly effective for introducing iodine into organic molecules, especially when replacing a good leaving group. For the specific synthesis of 4-Iodo-GBR, a notable approach involves the preparation from a brominated derivative. Researchers have reported the original synthesis of "iodo-GBR" from its "brominated derivative" nih.gov. This suggests a halogen exchange reaction, where a bromine atom at the 4-position (or a position considered analogous in the GBR structure) is replaced by iodine via nucleophilic substitution. Such Finkelstein-type reactions, involving the displacement of a leaving group by a metallic halogenated nucleophile like sodium iodide (NaI), are widely used in organic synthesis jneurosci.org. The higher reactivity of carbon-bromine bonds compared to carbon-chlorine bonds makes brominated precursors suitable for such transformations jneurosci.org.

Another example of nucleophilic substitution for iodination is the conversion of a 5'-hydroxyl group to an iodo group on solid-phase-linked oligodeoxyribonucleotides, where the iodo group acts as an efficient leaving group in subsequent Sɴ2 displacement reactions nih.gov. While this specific example is in oligonucleotide chemistry, the principle of nucleophilic displacement of a leaving group by iodide is broadly applicable in organic synthesis.

Electrophilic Iodination Approaches

Synthesis of this compound Derivatives and Related Structures for Research Applications

The ability to introduce iodine into GBR compounds facilitates the creation of specialized derivatives for various research applications, particularly in imaging and cellular studies.

Radiolabeled this compound analogues are invaluable tools for in vivo imaging of dopamine transporters (DAT) using techniques like Single Photon Emission Computed Tomography (SPECT). The synthesis of [¹²⁵I]iodo-GBR has been achieved from its brominated derivative, indicating a nucleophilic isotopic exchange or a related substitution reaction using radioiodide nih.gov. This allows for the incorporation of iodine-125 (B85253) (¹²⁵I) or iodine-123 (¹²³I), which are commonly used radioisotopes for SPECT imaging nih.govnih.govnih.govnih.gov.

A common strategy for radioiodination, especially with isotopes like ¹²³I or ¹²⁵I, is the radioiododestannylation of trialkylstannylated precursors tocris.comnih.gov. This method involves the cleavage of a carbon-tin bond and its replacement with a carbon-iodine bond, often under mild conditions. Other radiolabeled GBR compounds, such as [¹⁸F]GBR 12909, are synthesized via nucleophilic aromatic substitution reactions using fluorine-18 (B77423) (¹⁸F) nih.govumich.edu. The development of such radiotracers aims to achieve high affinity and selectivity for the presynaptic dopamine reuptake system, although in vivo selectivity can be challenging and dependent on structural features like carbon chain length nih.govnih.gov.

While specific detailed synthetic routes for fluorescent this compound analogs are not extensively documented in the provided search results, the general principle of synthesizing fluorescent analogs for cellular visualization is well-established in chemical biology. Fluorescent probes are designed to allow for the visualization of molecular targets within cells or tissues. This typically involves conjugating a fluorophore (a chemical group that emits light upon excitation) to the compound of interest.

The design of fluorescent analogs often requires careful consideration to ensure that the addition of the bulky fluorescent tag does not significantly alter the pharmacological properties or binding affinity of the parent compound. Research into novel fluorescent analogs of GBR compounds has been reported, suggesting the potential for such derivatives in studying dopamine transporter activity at a cellular level researchgate.net. Strategies for creating fluorescent analogs in other contexts include the synthesis of fluorescent protein chromophore analogs rsc.org or fluorescent nucleoside analogs, often involving "click chemistry" or other bioconjugation techniques mdpi.comacs.org. These methods could potentially be adapted to create fluorescent GBR derivatives for cellular visualization studies, allowing researchers to track the compound's distribution and interaction with DAT in living systems.

Molecular Interactions and Receptor Pharmacology

Investigation of Dopamine (B1211576) Transporter (DAT) Binding Kinetics

Understanding the kinetics of ligand binding to the DAT provides crucial insights into the dynamic interaction between a compound and its target. These studies typically involve measuring how quickly a ligand binds to (association) and dissociates from (dissociation) the transporter.

In vitro radioligand binding assays are standard methods used to characterize the affinity of compounds for transporters like DAT, SERT, and NET acs.orgunc.edu. These assays typically involve incubating membrane preparations expressing the transporter with a radiolabeled ligand and varying concentrations of the test compound. The displacement of the radioligand by the test compound allows for the determination of binding affinities (e.g., IC50 or Ki values) unc.eduacs.org.

For the broader GBR series, compounds like GBR 12783 are potent dopamine uptake inhibitors, with an IC50 for inhibition of [3H]-dopamine uptake in rat striatal synaptosomes reported at 1.8 nM cenmed.comtocris.com. GBR 12909 is also a potent, competitive inhibitor of dopamine uptake, with a Ki of 1 nM for inhibition of striatal dopamine uptake . While these data demonstrate the high affinity of GBR compounds for DAT, specific radioligand binding assay results for a compound explicitly named "4-Iodo-GBR" are not available in the provided search results.

Association (kon) and dissociation (koff) rate constants quantify the speed at which a ligand binds to and unbinds from its target, respectively nih.govuam.esnih.gov. These kinetic parameters are critical for understanding the duration of a compound's action and its interaction dynamics with the transporter nih.gov. The observed rate of association depends on both the association and dissociation rate constants uam.es.

For a compound like "this compound," the determination of kon and koff would typically involve kinetic binding experiments where the time course of binding is measured nih.gov. However, specific reported values for the association and dissociation rate constants of "this compound" at the DAT or other monoamine transporters were not found in the provided information. General methodologies for determining these constants involve fitting time-course data from binding assays using non-linear regression models nih.govsartorius.com.

In Vitro Radioligand Binding Assays

Selectivity Profile at Monoamine Transporters (DAT, SERT, NET)

The selectivity profile of a compound refers to its relative affinity for different monoamine transporters: dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) d-nb.infonih.gov. This selectivity is crucial for predicting a compound's pharmacological effects and potential therapeutic applications.

Compounds within the GBR series are generally known for their high selectivity for the DAT over SERT and NET. For instance, GBR 12909 exhibits significantly lower affinity (more than 100-fold) for the noradrenaline and 5-HT uptake carriers compared to its affinity for DAT . This high DAT selectivity is a hallmark of many GBR derivatives researchgate.netresearchgate.net.

While comprehensive comparative binding affinity studies specifically for "this compound" were not identified, the general trend for GBR analogues suggests a strong preference for DAT. Other studies on different chemical scaffolds, such as biphenylthiol derivatives, have shown that iodinated compounds can display excellent selectivity for SERT with very low affinities for DAT and NET (e.g., Ki > 1,000 nM for DAT and NET) nih.gov. However, this is for a different class of compounds and may not directly translate to the GBR scaffold.

SAR studies explore how modifications to a compound's chemical structure influence its biological activity researchgate.netresearchgate.net. For GBR analogues, variations in the piperazine (B1678402) ring, the diphenylmethoxy group, and the phenylpropyl side-chain have been investigated to optimize potency and selectivity at monoamine transporters researchgate.netresearchgate.netacs.org.

The impact of halogen substitution, including iodine, on the affinity and selectivity of monoamine transporter ligands has been explored in various chemical series. In the context of GBR-like compounds, a study on piperidine (B6355638) analogs of GBR 12909 noted that the presence of a "sterically bulky iodine atom next to the azido (B1232118) group" influenced activity and selectivity for the DAT researchgate.net. This suggests that the position and bulk of an iodine substituent can play a role in the compound's interaction with the transporter.

In other classes of DAT ligands, such as 2-carbomethoxybenztropine analogs, the introduction of larger groups like 4,4'-diiodo on the 3-diphenylmethoxy moiety was observed to reduce potency at the dopamine transporter nih.govacs.org. Similarly, for 4'-iodococaine (B1206927) analogues, the bulkiness of the iodo group at the 4'-position was suggested to hinder proper fitting into the DAT binding site, leading to lower binding affinity compared to cocaine or tropanes acs.org. For bupropion (B1668061) analogues, replacing a chlorine with a larger iodine atom and adding an azide (B81097) group resulted in a compound with modest DAT affinity nih.gov.

Table 1: Representative Binding Affinities of GBR Compounds for Monoamine Transporters

| Compound | Target Transporter | Binding Affinity (Ki or IC50) | Source |

| GBR 12783 | DAT | 1.8 nM (IC50) | cenmed.comtocris.com |

| GBR 12909 | DAT | 1 nM (Ki) | |

| GBR 12909 | NET | >100-fold lower affinity | |

| GBR 12909 | SERT | >100-fold lower affinity |

Preclinical Research Applications and Methodologies

Application as a Pharmacological Probe in Neurobiological Systems Research

4-Iodo-GBR serves as a crucial pharmacological probe in neurobiological systems research due to its potent and selective inhibition of the dopamine (B1211576) transporter (DAT). ontosight.ainih.gov This selectivity allows researchers to specifically modulate dopamine reuptake, thereby providing insights into the intricate role of the dopamine system in both physiological and pathological processes. ontosight.ai For instance, GBR 12909, a closely related diphenyl piperazine (B1678402) compound, exhibits a high affinity for inhibiting striatal dopamine uptake (K_i_ = 1 nM) while demonstrating significantly lower affinity (more than 100-fold) for noradrenaline and serotonin (B10506) uptake carriers. This high selectivity of GBR compounds, including this compound, underscores their utility as precise tools for dissecting dopaminergic mechanisms without broadly affecting other monoaminergic systems.

In Vivo Studies of Transporter Occupancy and Neurochemical Effects in Animal Models

In vivo microdialysis is a widely employed technique to assess the neurochemical effects of compounds like this compound on neurotransmitter dynamics, particularly dopamine. While direct microdialysis studies specifically on this compound are not extensively documented in the provided search results, its close analog, GBR 12909, has been extensively utilized in such investigations. Studies using GBR 12909 have demonstrated its capacity to increase extracellular dopamine levels in the nucleus accumbens, a brain region critical for reward and motivation. unc.edu For example, GBR 12909 (10 mg/kg, i.p.) administered before 3,4-methylenedioxymethamphetamine (MDMA) significantly enhanced MDMA-induced striatal dopamine release, increasing it from 380 ± 64% to 576 ± 109% of baseline. nih.gov This indicates that DAT inhibitors like this compound can profoundly influence dopamine efflux and are instrumental in understanding the mechanisms of dopamine release and reuptake in living animal models.

Table 1: Effect of GBR 12909 on MDMA-Induced Striatal Dopamine Release (Microdialysis Data)

| Condition | Maximum Increase in Striatal Dopamine Release (% of Baseline) |

| MDMA (30 mg/kg, i.p.) | 380 ± 64 nih.gov |

| MDMA + GBR 12909 (10 mg/kg, i.p.) | 576 ± 109 nih.gov |

Radiolabeled analogs of this compound are crucial for visualizing and quantifying dopamine transporter (DAT) occupancy and density in vivo using molecular imaging techniques such as Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The presence of an iodine atom at the 4th position in this compound makes it amenable to radiolabeling with isotopes like Iodine-123 ([123I]) or Iodine-125 (B85253) ([125I]). Indeed, iodo-GBR labeled with iodide-125 has been synthesized, and it has been suggested that [123I]iodo-GBR could serve as a valuable tool for exploring the in vivo dopamine uptake carrier. nih.gov

Other iodinated DAT ligands, such as FE-PE2I (a derivative of GBR 12909), are actively used in preclinical PET imaging to measure DAT levels, particularly in models of neurological diseases like Parkinson's disease. criver.com These radiotracers allow for the non-invasive quantification of DAT availability in specific brain regions, providing critical data on the integrity of dopaminergic pathways and the effects of pharmacological interventions. criver.com

Microdialysis Investigations of Neurotransmitter Dynamics

Behavioral Pharmacology in Animal Models for Mechanistic Elucidation

This compound, as a dopamine transporter inhibitor, is expected to modulate behavioral responses induced by psychostimulants, which exert their effects largely by increasing extracellular dopamine levels. While direct studies on this compound's modulation of stimulant-induced locomotion are not explicitly detailed in the provided results, the principle is well-established with its analog, GBR 12909. GBR 12909 has been shown to reverse hyperactivity induced by indirect dopamine agonists such as cocaine and d-amphetamine in animal models. uchicago.edu This demonstrates that compounds that block DAT, like this compound, can attenuate the locomotor-stimulating effects of psychostimulants, thereby serving as probes to elucidate the mechanistic role of DAT in these behaviors. The locomotor effects of DAT inhibitors are often positively correlated with changes in dialysate dopamine levels, further supporting their utility in mechanistic behavioral pharmacology.

Development of Genetically-Encoded Probes for Live Cell Imaging of Dopaminergic Processes

The field of genetically-encoded probes for live cell imaging of dopaminergic processes represents a cutting-edge area of neurobiological research. These probes, such as GRAB_DA_ sensors and dLight, are typically developed by engineering G-protein coupled receptors (GPCRs) to exhibit fluorescence changes in response to dopamine binding. mdpi.comnih.govyulonglilab.org These sensors enable real-time, high-resolution detection of endogenous dopamine dynamics in living systems, including flies, fish, and mice. nih.govnih.gov

While this compound itself is a small molecule pharmacological tool acting on the dopamine transporter, it is not a genetically-encoded probe. However, the fundamental understanding derived from studying DAT ligands like this compound contributes significantly to the broader knowledge base of dopamine signaling. This knowledge is crucial for guiding the design and validation of genetically-encoded sensors, as it informs about dopamine's physiological concentrations, binding sites, and dynamic regulation, all of which are essential for developing highly specific and sensitive genetically-encoded tools.

Advanced Analytical Methodologies for 4 Iodo Gbr Research

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are indispensable for separating and quantifying 4-Iodo-GBR from impurities and other components within a sample matrix.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound in research samples. Reversed-phase HPLC, often employing C18 stationary phases, is commonly utilized for tropane (B1204802) alkaloids and similar compounds due to their polarity and stability in aqueous-organic mobile phases mdpi.comresearchgate.net. Method development for this compound would involve optimizing parameters such as column chemistry, mobile phase composition, flow rate, and detection wavelength to achieve optimal resolution, sensitivity, and reproducibility.

Typical mobile phases for such compounds often consist of mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) to control pH and improve peak shape mdpi.comresearchgate.netakjournals.com. UV detection at a suitable wavelength (e.g., 204 nm or 210 nm, depending on the chromophore of this compound) is common for detecting tropane alkaloids and their derivatives researchgate.net. For enhanced specificity and sensitivity, especially in complex matrices, HPLC is frequently coupled with mass spectrometry (LC-MS) mdpi.comresearchgate.netfao.orgjove.com.

An illustrative HPLC method for this compound might involve the following parameters:

| Parameter | Illustrative Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile: 40 mM Ammonium Acetate/0.05% TEA (pH 6.5) (50:50 v/v) akjournals.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Note: These are illustrative parameters based on methods for similar compounds and would require specific optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for volatile or semi-volatile derivatives. For compounds like tropane alkaloids, which can be thermally unstable or have low volatility, derivatization (e.g., trimethylsilyl (B98337) derivatives using reagents like BSTFA) is often a crucial step to improve their chromatographic properties and prevent degradation at high inlet temperatures fao.orgresearchgate.netresearchgate.netnih.govcapes.gov.br.

GC-MS is highly effective for quantifying specific components and identifying impurities based on their retention times and characteristic mass fragmentation patterns. Non-polar capillary columns, such as DB-5 MS, are frequently employed for achieving good chromatographic resolution of tropane compounds researchgate.net.

An example of GC-MS parameters for this compound analysis could be:

| Parameter | Illustrative Value |

| Column | DB-5 MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) researchgate.net |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250°C (after derivatization) researchgate.net |

| Oven Program | Initial: 100°C (2 min hold), Ramp: 10°C/min to 280°C (5 min hold) |

| MS Detector | Electron Ionization (EI) mode, Scan range: 50-500 m/z |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.netresearchgate.net |

Note: These are illustrative parameters based on methods for similar compounds and would require specific optimization for this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric techniques provide detailed information about the molecular structure, connectivity, and spatial arrangement of atoms within this compound.

Mass Spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of this compound, as well as providing insights into its structural features through fragmentation patterns researchgate.netjove.comnih.gov. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with high-resolution mass analyzers (e.g., time-of-flight (TOF) or Orbitrap) are commonly used for accurate mass measurements and formula determination researchgate.netfao.orgmdpi.com.

Tandem Mass Spectrometry (MS/MS or MSn) is particularly valuable for structural elucidation. By fragmenting selected precursor ions, MS/MS generates characteristic product ion spectra that reveal the presence of specific functional groups and substructures. For a compound like this compound, the presence of iodine would lead to characteristic isotopic patterns (e.g., for 127I) and specific fragmentation pathways involving the loss of iodine or iodine-containing fragments nih.gov.

An illustrative example of MS data for a hypothetical this compound derivative:

| MS Mode | Observation |

| ESI-MS | [M+H]+ ion at m/z 400.1234 (illustrative) |

| High-Resolution MS | Confirms elemental composition (e.g., C20H28INO, illustrative) |

| MS/MS (of [M+H]+) | Fragment ions at m/z 273.10 (loss of iodine-containing moiety), m/z 154.08 (tropane/piperazine (B1678402) core fragment), etc. (illustrative) researchgate.net |

Note: These are illustrative observations and would be specific to the actual structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the complete chemical structure of this compound, including the connectivity of atoms, the types of functional groups present, and even the stereochemistry and conformational preferences mdpi.comjrespharm.comresearchgate.netsciencepublishinggroup.comresearchgate.netunige.chnih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

1D NMR (¹H NMR, ¹³C NMR): Provides information on the number of non-equivalent protons and carbons, their chemical environments, and the presence of specific functional groups. The chemical shift of protons and carbons adjacent to the iodine atom would be particularly indicative.

2D NMR (COSY, HSQC, HMBC, NOESY):

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, indicating adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, aiding in establishing connectivity across quaternary carbons or through heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about spatial proximity between protons, which is critical for determining relative stereochemistry and conformational aspects mdpi.comresearchgate.netnih.gov.

For chiral this compound, NMR can also be used in conjunction with chiral auxiliary reagents (e.g., Mosher's esters) to determine the absolute configuration of chiral centers by inducing anisochrony in the NMR spectra of enantiomers mdpi.comresearchgate.netunige.chnih.gov.

Illustrative NMR data for key structural features of a hypothetical this compound:

| NMR Experiment | Observation (Illustrative) | Structural Information Derived |

| ¹H NMR | δ 6.5-7.5 ppm (aromatic protons), δ 3.0-4.0 ppm (protons adjacent to N or O), δ 2.0-2.5 ppm (protons on tropane/piperazine ring), δ 1.0-1.5 ppm (aliphatic protons) | Presence of aromatic rings, heteroatom-bound protons, and aliphatic chain/ring protons. |

| ¹³C NMR | δ 130-140 ppm (iodinated aromatic carbon), δ 50-70 ppm (carbons adjacent to N or O), δ 20-40 ppm (aliphatic carbons) | Confirmation of carbon types, including the iodinated carbon. |

| HMBC | Cross-peaks between aromatic protons and iodinated carbon | Confirms the position of the iodine substituent on the aromatic ring. |

| NOESY | Cross-peaks between protons on different parts of the tropane/piperazine ring | Provides insights into the conformation and relative stereochemistry of the bicyclic system. |

Note: These are illustrative observations and would be specific to the actual structure of this compound.

X-ray Crystallography is the most definitive method for determining the three-dimensional molecular structure of this compound, including precise bond lengths, bond angles, and torsion angles, as well as the absolute configuration of chiral centers, provided that suitable single crystals can be obtained mdpi.comjrespharm.comresearchgate.neteurjchem.comeurjchem.com. This technique provides an unambiguous determination of the molecular geometry and packing in the solid state.

The process involves diffracting X-rays through a single crystal of this compound, and the resulting diffraction pattern is used to reconstruct the electron density map, from which the positions of atoms are precisely determined. The presence of a heavy atom like iodine (I) significantly aids in phase determination, simplifying the crystallographic solution nih.gov.

Key information obtained from X-ray crystallography includes:

Bond lengths and angles: Precise measurements confirming chemical bonds and molecular geometry.

Torsion angles: Defining the conformation of the molecule.

Crystal packing: How molecules arrange themselves in the solid state, including intermolecular interactions like hydrogen bonding or van der Waals forces eurjchem.comeurjchem.com.

Absolute configuration: Crucial for chiral compounds, as it directly determines the R/S assignment of stereocenters mdpi.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Radiochemical Purity and Specific Activity Determination for Labeled Analogs

The accurate determination of radiochemical purity and specific activity is paramount for radioiodinated this compound analogs, as these parameters directly influence the reliability and interpretability of research findings, particularly in receptor binding and imaging studies.

Radiochemical Purity: Radiochemical purity is defined as the percentage of the total radioactivity that is present in the desired chemical form of the radiolabeled compound clinmedjournals.orgiaea.orgtuiasi.ro. For ¹²⁵I-labeled this compound analogs, achieving high radiochemical purity is essential to minimize non-specific binding and ensure that the observed effects are attributable to the intended ligand.

High-performance liquid chromatography (HPLC) is the most widely employed technique for assessing the radiochemical purity of labeled this compound analogs. Reversed-phase HPLC, often coupled with a radiation detector, allows for the separation of the radiolabeled compound from potential radioactive impurities (e.g., free radioiodide, degradation products, or other radioiodinated species) and non-radioactive precursors tuiasi.rojneurosci.orgacs.orgnih.gov. For instance, studies on similar ¹²⁵I-labeled photoaffinity ligands have reported radiochemical purities of greater than 99% achieved through semipreparative reverse-phase HPLC, with the radioactive product co-eluting with its non-radioactive counterpart jneurosci.orgnih.gov. Thin-layer chromatography (TLC) can also serve as a simpler, complementary chromatographic method for radiochemical purity determination, though HPLC generally offers higher resolution and quantitative accuracy tuiasi.rojneurosci.org.

Factors such as pH, reaction time, and the amount of ligand can significantly influence the radiochemical purity during the radioiodination process kemdikbud.go.id. Optimizing these parameters is crucial to maximize the yield of the desired product and minimize impurities. For example, in the synthesis of ¹³¹I-labeled compounds, optimizing pH conditions has been shown to improve radiolabeling efficiency and radiochemical purity kemdikbud.go.id.

Specific Activity Determination: Specific activity refers to the amount of radioactivity per unit mass of the radiolabeled compound, typically expressed in units like Ci/mmol or GBq/µmol. High specific activity is desirable for radioligands, especially for studies involving low-abundance targets, as it allows for sensitive detection with minimal mass of the compound, thereby reducing pharmacological effects snmjournals.org.

Specific activity is commonly determined using HPLC methods, where the concentration of the radiolabeled compound is measured alongside its radioactivity jneurosci.orgacs.orgnih.govnih.govresearchgate.net. This often involves comparing the detector response (e.g., UV absorbance) of the radiolabeled product to that of a known concentration of its non-radioactive standard, while simultaneously measuring the radioactivity of the collected fractions. Reported specific activities for various ¹²⁵I-labeled compounds related to dopamine (B1211576) transporters or similar systems range significantly, for example, between 800 and 1500 Ci/mmol jneurosci.org or greater than 1000 mCi/µmol nih.gov. For ¹¹C-labeled radioligands, specific activities in the range of 20-30 GBq/µmol at the end of synthesis have been reported researchgate.net.

The stability of radiolabeled analogs is also a critical aspect of their quality. Many radioligands, including iodinated compounds, can maintain high radiochemical purity for several weeks when stored under appropriate conditions, such as at -20 °C in the dark acs.org.

Table 1: Representative Radiochemical Purity and Specific Activity Data for Labeled Analogs

| Analyte (Example) | Method | Radiochemical Purity | Specific Activity | Reference |

| ¹²⁵I-DEEP (related to GBR-12909) | HPLC/TLC | >99% | 800-1500 Ci/mmol | jneurosci.org |

| ¹²⁵I-labeled Citalopram analog | HPLC | ≥98% | 2045 mCi/µmol | acs.org |

| ¹²⁵I-labeled Bupropion (B1668061) analog | HPLC | >99% | 2057 mCi/µmol | nih.gov |

| ¹⁸F-DAFBA | QC HPLC | 97 ± 2% | >1000 mCi/µmol | nih.gov |

| ¹¹C-labeled products (e.g., FLB 457) | HPLC | Not specified | 20-30 GBq/µmol | researchgate.net |

| ¹³¹I-labeled Quercetin | TLC | 87.32 ± 6.86% | Not specified | kemdikbud.go.id |

Note: Data presented are examples from similar radiolabeled compounds as direct data for "this compound" was not explicitly found in the provided snippets.

Q & A

Q. What are the standard protocols for synthesizing and characterizing 4-Iodo-GBR, and how can reproducibility be ensured?

- Methodological Answer : Synthesis should follow documented procedures with precise stoichiometric ratios, purification steps (e.g., column chromatography), and characterization via NMR (¹H, ¹³C), IR, and mass spectrometry. Reproducibility requires transparent reporting of solvent systems, reaction temperatures, and catalyst loadings. For novel compounds, include elemental analysis and high-resolution mass spectrometry (HRMS) to confirm purity and structure .

- Example Data Table :

| Parameter | Value/Description | Reference Standard |

|---|---|---|

| Reaction Yield | 72% (n=3) | |

| ¹H NMR (CDCl₃) | δ 7.8 (d, 2H), 3.2 (s, 3H) | |

| Purity (HPLC) | ≥98% |

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer : Contradictions may arise from solvent effects, impurities, or instrumentation calibration. Replicate experiments under standardized conditions (e.g., solvent, temperature) and cross-reference with literature using databases like SciFinder or Reaxys. Use deuterated solvents with internal standards (e.g., TMS) for NMR consistency .

Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Obtain Institutional Biosafety Committee (IBC) approval for hazardous materials.

- Train staff in handling iodinated compounds (e.g., glovebox use, waste disposal).

- Document material safety data sheets (MSDS) and emergency response plans .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the optimization of this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO/LUMO energies) and transition states. Validate models by comparing calculated NMR shifts with experimental data. Use software like Gaussian or ORCA, and report basis sets (e.g., B3LYP/6-31G*) .

Q. What strategies resolve contradictions in this compound’s biological activity data across in vitro vs. in vivo studies?

- Methodological Answer :

- Assess bioavailability differences (e.g., solubility, metabolic stability).

- Use orthogonal assays (e.g., SPR for binding affinity, cell viability assays).

- Apply Bland-Altman plots to quantify systematic biases between methods .

Q. How can researchers design experiments to probe this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months).

- Monitor degradation via HPLC-UV and LC-MS.

- Use Arrhenius kinetics to extrapolate shelf-life .

Methodological Frameworks for Rigorous Inquiry

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to formulating research questions on this compound?

- Example Application :

- Novelty : Investigate this compound’s dual role as a radiosensitizer and metabolic inhibitor.

- Feasibility : Ensure access to γ-irradiation facilities and validated cell lines.

- Ethical : Adhere to WHO guidelines for preclinical cancer studies .

Q. How should researchers structure a manuscript to highlight this compound’s mechanistic insights without overinterpreting data?

- Methodological Answer :

- Use IMRAD format: Clearly separate Results (observations) from Discussion (mechanistic hypotheses).

- Cite limitations (e.g., "In vitro models may not fully recapitulate tumor microenvironments").

- Propose follow-up experiments (e.g., isotopic labeling for metabolic tracking) .

Data Contradiction Analysis

Q. What statistical approaches validate the significance of conflicting IC₅₀ values for this compound in different cancer cell lines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.